![molecular formula C13H12N4O2S B287423 methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B287423.png)
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both pyrazole and benzothiazole rings. This compound is synthesized using various methods, and its applications in scientific research are diverse.
Wirkmechanismus
The mechanism of action of methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not well understood. However, studies have suggested that it may exert its biological activities by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have fluorescent properties, which make it useful for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various heterocyclic compounds, and it has potential applications in various fields of research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many future directions for research on methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. Some possible directions include:
1. Further studies on its potential anticancer, antifungal, and antibacterial activities
2. Development of new synthetic methods for the compound
3. Exploration of its potential as a fluorescent probe for the detection of other metal ions
4. Investigation of its potential as a therapeutic agent for various diseases
5. Study of its interactions with specific enzymes or receptors in the body.
Conclusion:
In conclusion, methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a versatile compound that has many applications in scientific research. Its potential applications in various fields, such as medicine and materials science, make it an exciting area of research. Further studies on its properties and potential uses will undoubtedly lead to new discoveries and advancements in the field of scientific research.
Synthesemethoden
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with methyl iodide to obtain methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has various applications in scientific research. It is used as a building block in the synthesis of various heterocyclic compounds. It has been studied for its potential anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate |
---|---|
Molekularformel |
C13H12N4O2S |
Molekulargewicht |
288.33 g/mol |
IUPAC-Name |
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O2S/c1-7-4-3-5-9-10(7)16-13(20-9)17-11(14)8(6-15-17)12(18)19-2/h3-6H,14H2,1-2H3 |
InChI-Schlüssel |
QRIVGSFKFHBZDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)OC)N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.